molecular formula C9H5NO5 B12889168 4-Hydroxy-6,7-dioxo-6,7-dihydro-1-benzofuran-5-carboxamide CAS No. 88258-47-3

4-Hydroxy-6,7-dioxo-6,7-dihydro-1-benzofuran-5-carboxamide

Katalognummer: B12889168
CAS-Nummer: 88258-47-3
Molekulargewicht: 207.14 g/mol
InChI-Schlüssel: CNNFCMNAXCDZFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4,7-dioxo-4,7-dihydrobenzofuran-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the conversion of dihydroxyacetophenone derivatives into hydroxybenzofuranones, followed by further functionalization to introduce the carboxamide group . The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters are crucial to achieve high efficiency and yield. The scalability of the synthesis process is essential for its application in pharmaceutical manufacturing.

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-4,7-dioxo-4,7-dihydrobenzofuran-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the C-6 position can be oxidized to form corresponding ketones or quinones.

    Reduction: The carbonyl groups can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities.

Wissenschaftliche Forschungsanwendungen

6-Hydroxy-4,7-dioxo-4,7-dihydrobenzofuran-5-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Hydroxy-4,7-dioxo-4,7-dihydrobenzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Hydroxy-4,7-dioxo-4,7-dihydrobenzofuran-5-carboxamide stands out due to its specific structural features, such as the presence of both hydroxyl and carboxamide groups, which contribute to its unique biological activities and potential therapeutic applications.

Eigenschaften

CAS-Nummer

88258-47-3

Molekularformel

C9H5NO5

Molekulargewicht

207.14 g/mol

IUPAC-Name

4-hydroxy-6,7-dioxo-1-benzofuran-5-carboxamide

InChI

InChI=1S/C9H5NO5/c10-9(14)4-5(11)3-1-2-15-8(3)7(13)6(4)12/h1-2,11H,(H2,10,14)

InChI-Schlüssel

CNNFCMNAXCDZFO-UHFFFAOYSA-N

Kanonische SMILES

C1=COC2=C1C(=C(C(=O)C2=O)C(=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.